

4-phenyl-1-pentene molecular weight and formula

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Compound of Interest

Compound Name: 4-Phenyl-1-pentene

Cat. No.: B084478

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In-Depth Technical Guide: 4-Phenyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies related to **4-phenyl-1-pentene**. While this compound is primarily utilized as a building block in organic synthesis, this guide also explores a conceptual framework for its potential evaluation in early-stage drug discovery.

Core Chemical and Physical Data

The fundamental properties of **4-phenyl-1-pentene** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value
Molecular Formula	C ₁₁ H ₁₄ [1][2][3][4]
Molecular Weight	146.23 g/mol [1][2][3][4]
IUPAC Name	pent-4-en-2-ylbenzene
Synonyms	1-Pentene, 4-phenyl-; (1-Methyl-3-butenyl)benzene
CAS Number	10340-49-5
Boiling Point	40-50 °C at 0.011 Torr[3]
Density	0.872 ± 0.06 g/cm ³ (Predicted)[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-phenyl-1-pentene** are provided below. These protocols are based on established chemical principles and can be adapted for specific laboratory conditions.

Protocol 1: Synthesis of 4-Phenyl-1-pentene via Grignard Reaction

This protocol describes the synthesis of **4-phenyl-1-pentene** from (1-bromoethyl)benzene and allyl bromide via a Grignard reaction.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- (1-Bromoethyl)benzene
- Allyl bromide
- Saturated aqueous ammonium chloride solution

- Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Grignard Reagent Formation:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine to activate the magnesium.
 - Add a solution of (1-bromoethyl)benzene in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction.
 - Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining (1-bromoethyl)benzene solution at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Coupling Reaction:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Work-up and Purification:
 - Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
 - Separate the organic layer and extract the aqueous layer with diethyl ether.

- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by fractional distillation under reduced pressure to obtain pure **4-phenyl-1-pentene**.

Protocol 2: Analysis of 4-Phenyl-1-pentene by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of **4-phenyl-1-pentene** to determine its purity and confirm its identity.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass selective detector (MSD).
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 60 $^{\circ}\text{C}$, hold for 2 minutes.
 - Ramp: 10 $^{\circ}\text{C}/\text{min}$ to 250 $^{\circ}\text{C}$.
 - Final hold: 5 minutes at 250 $^{\circ}\text{C}$.
- Injector Temperature: 250 $^{\circ}\text{C}$.
- Detector Temperature: 280 $^{\circ}\text{C}$ (FID and MSD transfer line).
- MSD Parameters:

- Ionization mode: Electron Ionization (EI) at 70 eV.
- Mass range: m/z 40-400.

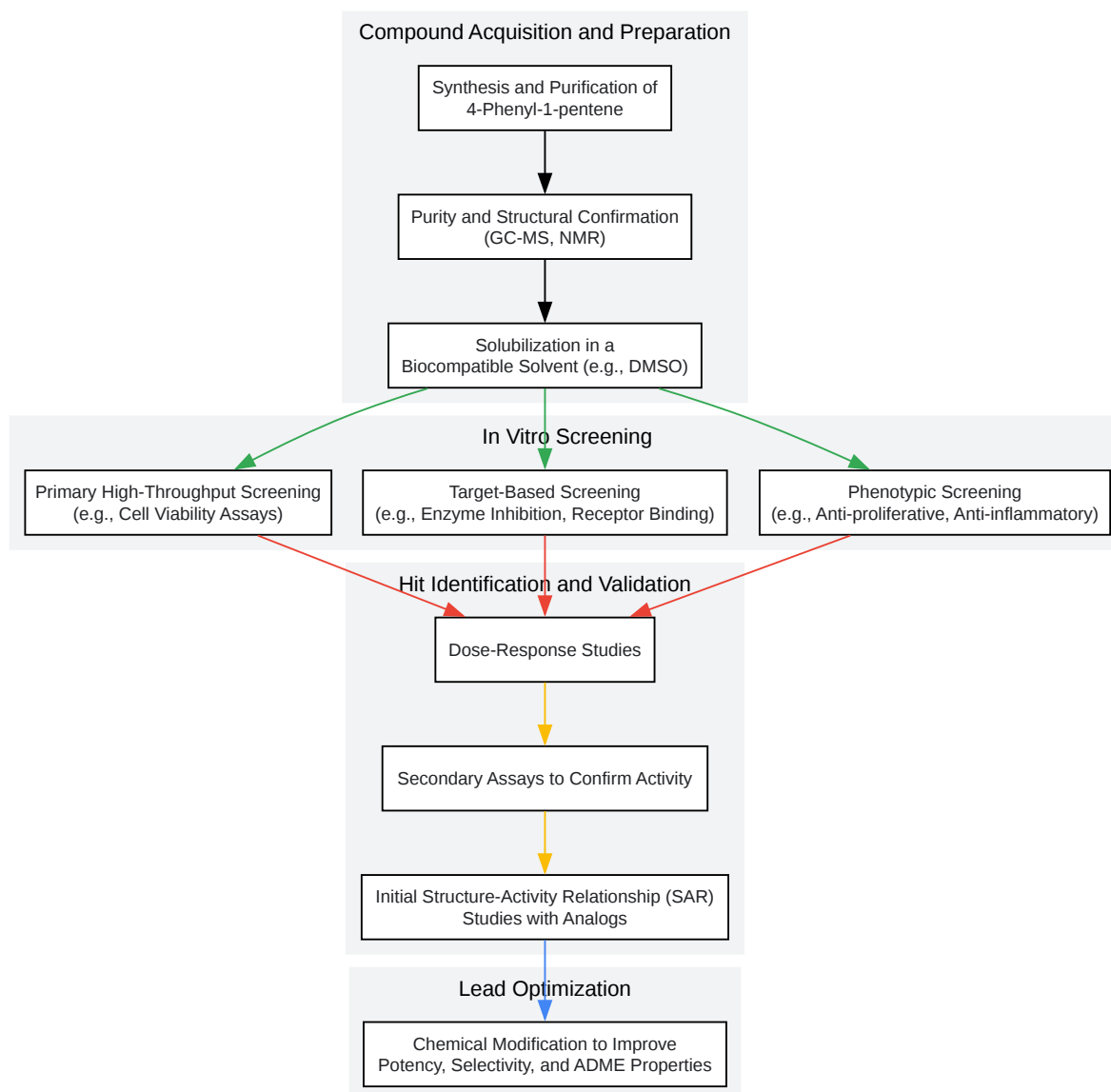
Procedure:

- Sample Preparation: Prepare a dilute solution of the **4-phenyl-1-pentene** sample in a suitable solvent (e.g., dichloromethane or hexane).
- Injection: Inject 1 μL of the prepared sample into the GC-MS system.
- Data Acquisition: Acquire the chromatogram and mass spectrum.
- Data Analysis:
 - Determine the retention time of the **4-phenyl-1-pentene** peak in the chromatogram.
 - Analyze the mass spectrum of the peak and compare it with a reference spectrum from a database (e.g., NIST). The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
 - Calculate the purity of the sample based on the peak area percentage in the chromatogram.

Conceptual Framework for Biological Evaluation

Currently, there is limited public information on the specific biological activities of **4-phenyl-1-pentene**. However, the phenylalkene scaffold is present in some biologically active molecules. The following section provides a conceptual workflow for the initial screening of **4-phenyl-1-pentene** in a drug discovery context.

Conceptual Workflow for Biological Screening of 4-Phenyl-1-pentene



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Caption: Conceptual workflow for the biological evaluation of **4-phenyl-1-pentene** in drug discovery.

This workflow illustrates a logical progression from compound preparation to initial in vitro screening, hit validation, and potential lead optimization. The initial screening phase would involve testing the compound in a variety of high-throughput assays to identify any potential biological activity. If a "hit" is identified, further studies would be conducted to confirm the activity, determine its potency, and explore the structure-activity relationship. This systematic approach allows for the efficient evaluation of compounds like **4-phenyl-1-pentene** for their therapeutic potential.

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